Methanone, 1,3-phenylenebis((methylphenyl)-
Overview
Description
Scientific Research Applications
Novel Synthesis and Characterization
- Researchers have synthesized and characterized novel derivatives of 1,3-phenylenebis[(4-methylphenyl)methanone], highlighting their molecular structures and theoretical calculations using Density Functional Theory (DFT). This research provides foundational knowledge for potential applications in materials science and pharmaceuticals (Enbaraj et al., 2021).
Enzymatic Oxidative Polycondensation
- The enzymatic oxidative polycondensation of bisphenol derivatives, closely related to 1,3-phenylenebis[(4-methylphenyl)methanone], has been investigated. This process is significant for polymer chemistry, offering environmentally friendly and efficient ways to create new polymeric materials (Koçak et al., 2015).
Electrochemical Synthesis in Medicinal Chemistry
- Electrochemical synthesis using derivatives of phenylenebis(methanone) has been studied, leading to novel compounds with potential anti-stress oxidative properties. Such synthesis methods are vital in the development of new pharmaceuticals (Largeron & Fleury, 1998).
Molecular Structure Analysis
- In-depth analysis of the molecular structure of methanone derivatives has been conducted, providing insights into their crystallographic properties. This research is crucial for understanding the physical and chemical characteristics of these compounds, which can be applied in various industrial applications (Swamy et al., 2013).
Synthesis in Organic Chemistry
- The synthesis of complex methanone derivatives has been developed, demonstrating efficient routes for producing biologically active compounds. Such synthesis methods are important for the discovery and development of new drugs (Suhana & Rajeswari, 2017).
Polymerization and Material Science
- The synthesis and analysis of coordination polymers containing 1,3-phenylenebis(methanone) derivatives have shown promising results in the polymerization of ε-caprolactone, a monomer used in biodegradable plastics. This research opens up new avenues for creating eco
Applications in Anion Exchange Membranes
- Research into poly(arylene ether sulfone) anion exchange membranes, which incorporate phenylenebis(methanone) derivatives, has shown high hydroxide conductivity and good alkaline stability. These membranes have potential applications in fuel cells and other electrochemical devices (Shi et al., 2017).
Antimicrobial Activity
- Some methanone derivatives have been evaluated for their antimicrobial activity. Understanding these properties is crucial for the development of new antibiotics or disinfectants (Chaudhari, 2012).
Cancer Research and Drug Development
- Certain derivatives of phenylenebis(methanone) have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells, highlighting their potential as anticancer agents (Magalhães et al., 2013).
Properties
IUPAC Name |
[3-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-6-10-17(11-7-15)21(23)19-4-3-5-20(14-19)22(24)18-12-8-16(2)9-13-18/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALLYBQVILKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925008 | |
Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125078-62-8 | |
Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-(methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125078628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-(methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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